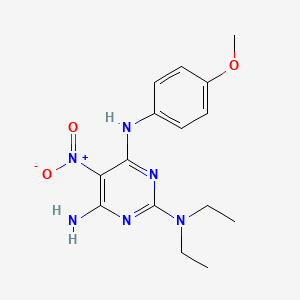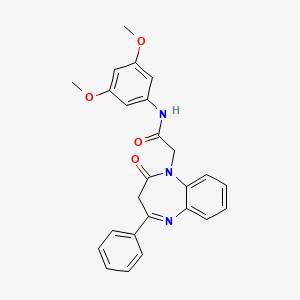![molecular formula C26H25N3O3 B11262904 N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide](/img/structure/B11262904.png)
N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a phenylbutanamide moiety, and a methoxyphenyl group
Preparation Methods
The synthesis of N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route begins with the preparation of the pyrido[1,2-a]pyrimidine core, which is achieved through a cyclization reaction involving appropriate precursors.
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Research has shown that derivatives of the pyrido[1,2-a]pyrimidine core exhibit moderate inhibitory properties against HIV-1 virus in vitro . Additionally, the compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines .
In the field of chemistry, N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide serves as a valuable intermediate for the synthesis of other biologically active molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic benefits .
Mechanism of Action
The mechanism of action of N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. In the context of its anti-HIV activity, the compound is believed to inhibit the integrase enzyme, which is essential for the integration of viral DNA into the host genome . This inhibition prevents the replication of the virus and reduces its ability to infect new cells.
The compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved in these processes are still under investigation, but preliminary studies suggest that the compound may interact with key signaling proteins and enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenylbutanamide can be compared to other pyrido[1,2-a]pyrimidine derivatives, such as those containing oxadiazole or thiadiazole rings . These similar compounds also exhibit biological activities, including anti-HIV and anticancer properties, but differ in their specific chemical structures and mechanisms of action.
For example, compounds with oxadiazole rings have been shown to chelate metal ions and inhibit integrase activity, similar to this compound . the presence of different functional groups can lead to variations in their potency, selectivity, and overall biological effects .
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and diverse biological activities. Its synthesis involves multiple steps and specific reaction conditions, while its chemical reactivity allows for the formation of various products. The compound’s potential applications in medicinal chemistry, particularly as an anti-HIV and anticancer agent, highlight its importance in scientific research. Further studies are needed to fully elucidate its mechanisms of action and explore its potential therapeutic benefits.
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C26H25N3O3/c1-3-22(19-9-5-4-6-10-19)26(31)28-20-13-12-18(2)23(15-20)32-17-21-16-25(30)29-14-8-7-11-24(29)27-21/h4-16,22H,3,17H2,1-2H3,(H,28,31) |
InChI Key |
WBISFQKPJDWKED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)C)OCC3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11262826.png)
![3,4-dimethyl-N-(3-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11262833.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11262841.png)
![2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide](/img/structure/B11262843.png)
![1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine](/img/structure/B11262850.png)
![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B11262858.png)
![N-cyclohexyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262863.png)
![N-cyclopentyl-4-{[1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/structure/B11262875.png)
![N'-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11262877.png)

![7-(4-chlorophenyl)-3-(4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11262884.png)
![methyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B11262894.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11262906.png)
